molecular formula C22H14O6S B2590496 (Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate CAS No. 858760-64-2

(Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Cat. No.: B2590496
CAS No.: 858760-64-2
M. Wt: 406.41
InChI Key: LRLZYGINRNOTCS-WQRHYEAKSA-N
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Description

(Z)-2-(4-(Methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a benzofuran-based derivative featuring a Z-configured benzylidene moiety, a methoxycarbonyl group at the 4-position, and a thiophene-2-carboxylate ester at the 6-position.

Properties

IUPAC Name

[(2Z)-2-[(4-methoxycarbonylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O6S/c1-26-21(24)14-6-4-13(5-7-14)11-18-20(23)16-9-8-15(12-17(16)28-18)27-22(25)19-3-2-10-29-19/h2-12H,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLZYGINRNOTCS-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H14O7, with a molecular weight of 390.347 g/mol. The compound features a benzylidene group, a dihydrobenzofuran ring, and a thiophene carboxylate moiety, contributing to its diverse chemical properties and potential interactions with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biochemical pathways. For example, similar compounds have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), which is implicated in cancer and neurodegenerative diseases .
  • DNA Intercalation : The benzofuran ring system may intercalate with DNA or proteins, potentially affecting their function and leading to cytotoxic effects on cancer cells.
  • Modulation of Signaling Pathways : By interacting with cellular receptors or signaling pathways, the compound could influence cell proliferation and survival .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • A study demonstrated that related thiophene derivatives exhibited significant cytotoxicity against HepG2 and MCF-7 cancer cell lines, highlighting their potential as anticancer agents .

Cytotoxicity Assays

The cytotoxic effects of this compound were evaluated using various assays:

Cell LineIC50 Value (µM)Reference
HepG20.5
MCF-71.0

Case Studies

  • Study on GSK-3β Inhibition : A related compound was identified as a potent inhibitor of GSK-3β with an IC50 value of 1.6 µM. This inhibition was associated with increased phosphorylation levels indicative of reduced GSK-3β activity in neuroblastoma cells .
  • Cytotoxicity Enhancement : Another study found that pretreatment with a similar compound sensitized HepG2 cells to sorafenib, significantly decreasing its IC50 from 3.9 µM to 0.5 µM, suggesting that this compound enhances the efficacy of existing therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • Benzylidene Derivatives: The target compound shares structural similarity with (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) . Both feature Z-configured benzylidene groups, but 11a incorporates a thiazolo-pyrimidine core and a nitrile group, whereas the target compound has a benzofuran-thiophene hybrid system. The 4-cyanobenzylidene derivative (11b) highlights how electron-withdrawing substituents (e.g., CN vs. methoxycarbonyl) alter conjugation and stability.
  • Heterocyclic Cores :

    • The triazole derivative 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] contrast with the benzofuran core of the target compound. Triazoles exhibit tautomerism (thione vs. thiol), absent in the rigid dihydrobenzofuran system .

Physicochemical Properties

  • Melting Points: Benzylidene derivatives in show melting points ranging from 213–246°C, influenced by substituents (e.g., trimethyl groups in 11a increase crystallinity vs. cyano in 11b) . The target compound’s methoxycarbonyl group may lower its melting point compared to 11a due to reduced symmetry.
  • Yields :
    • Syntheses of analogs in and report moderate yields (57–68%), suggesting challenges in isolating conjugated heterocycles .

Spectroscopic Characteristics

  • IR Spectroscopy :
    • The target compound’s carbonyl stretches (C=O of benzofuran and esters) would align with bands observed in (1663–1682 cm⁻¹ for C=O) and (1719 cm⁻¹ for CO) .
    • Absence of C=S stretches (~1247–1255 cm⁻¹) distinguishes it from triazole-thiones in .
  • NMR Spectroscopy :
    • The Z-benzylidene proton (=CH) in the target compound would resonate near δ 7.94–8.01 ppm, as seen in 11a–b . Thiophene protons are expected at δ 6.5–7.5 ppm, similar to furan signals in 11a .

Reactivity and Stability

  • The methoxycarbonyl group in the target compound may enhance electrophilic substitution reactivity compared to electron-deficient analogs like 11b (CN-substituted) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Key IR Bands (cm⁻¹)
Target Compound Dihydrobenzofuran-thiophene 4-Methoxycarbonyl, thiophene-2-ester N/A N/A ~1680 (C=O), ~1250 (C-O)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-...-6-carbonitrile (11a) Thiazolo-pyrimidine Trimethylbenzylidene, nitrile 243–246 68 2219 (CN), 1663 (C=O)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-...-triazole-3(4H)-thione (7–9) Triazole Sulfonyl, difluorophenyl N/A 57–68 1247–1255 (C=S)

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Impact on Melting Point Example Compound
4-Methoxycarbonyl Electron-withdrawing Likely decreases Target Compound
2,4,6-Trimethyl Electron-donating Increases 11a
4-Cyano Strongly withdrawing Decreases 11b
Sulfonyl Withdrawing Increases polarity Triazoles [7–9]

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